molecular formula C12H17Cl3FN B12645208 N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride CAS No. 1643-87-4

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B12645208
CAS No.: 1643-87-4
M. Wt: 300.6 g/mol
InChI Key: XPGDMJFFZBEXDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)benzylamine: Similar structure but lacks the fluorine atom.

    N,N-bis(2-chloroethyl)-2-phenylethanamine: Similar structure but lacks the fluorine atom on the phenyl ring.

Uniqueness

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1643-87-4

Molecular Formula

C12H17Cl3FN

Molecular Weight

300.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H

InChI Key

XPGDMJFFZBEXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl

Origin of Product

United States

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